molecular formula C14H12N4O5 B229652 N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide

N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B229652
M. Wt: 316.27 g/mol
InChI Key: IWNVYFWAHAVSDC-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a benzamide group, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.

    Industry: Could be used in the development of new materials with specific biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is not fully understood. it is believed that the nitrofuran moiety interferes with bacterial enzyme systems, particularly those involved in the degradation of glucose and pyruvate . This interference leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Another nitrofuran derivative known for its antibacterial properties.

    Nitrofurantoin: Used as an antibiotic for urinary tract infections.

    Furazolidone: An antimicrobial agent used to treat gastrointestinal infections.

Uniqueness

N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of a nitrofuran moiety and a benzamide group, which may confer distinct biological activities compared to other nitrofuran derivatives.

Properties

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+

InChI Key

IWNVYFWAHAVSDC-LZYBPNLTSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.